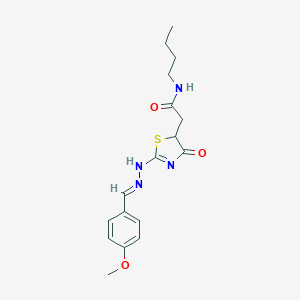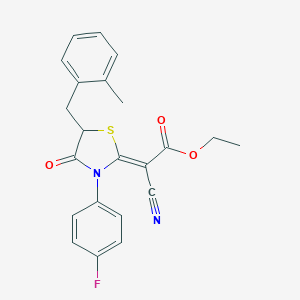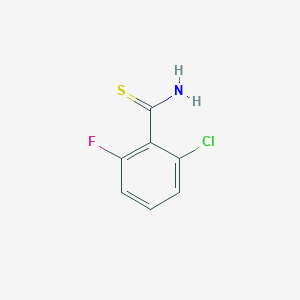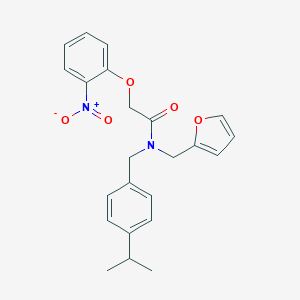
N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains functional groups such as amide, hydrazone, and thiazolidinone. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the hydrazone group could be involved in tautomerization or oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s structure .Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives, including compounds structurally related to N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide, have shown promising antimicrobial properties. Krátký, Vinšová, and Stolaříková (2017) synthesized rhodanine-3-acetic acid-based amides and esters that demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 8-16μM. These compounds also exhibited activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≥ 15.62μM, suggesting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
Thiazolidinone compounds have also been evaluated for their anticancer properties. Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, and Lesyk (2010) conducted antitumor screening of novel 4-thiazolidinones containing a benzothiazole moiety. Their study revealed that some compounds exhibited anticancer activity across a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, a compound featuring a 4-methoxyphenyl group demonstrated significant activity, with average logGI(50) and logTGI values of -5.38 and -4.45, respectively, highlighting the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).
Chemical Synthesis and Structural Analysis
The structural diversity and synthetic adaptability of thiazolidinone derivatives make them of interest in chemical synthesis research. Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two oxothiazolidin-2-ylidene acetamides, contributing to the understanding of the molecular architecture and potential reactivity patterns of thiazolidinone compounds. Such structural analyses are crucial for designing compounds with specific biological activities (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butyl-2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-14-16(23)20-17(25-14)21-19-11-12-5-7-13(24-2)8-6-12/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,18,22)(H,20,21,23)/b19-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFNKZRQFBVTF-YBFXNURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)OC)/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-((E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)


![3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione](/img/structure/B363646.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-nitrobenzamide](/img/structure/B363652.png)
